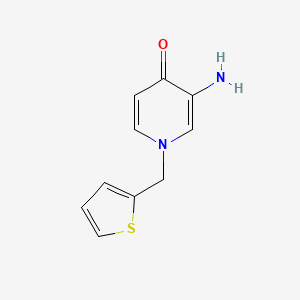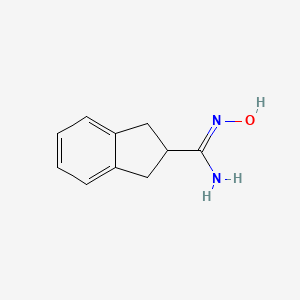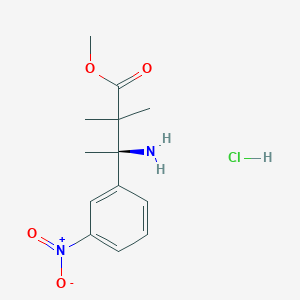
(R)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a butanoate ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, methyl acetoacetate, and a chiral amine.
Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to obtain the corresponding alcohol.
Chiral Amine Addition: The chiral amine is added to the reaction mixture, leading to the formation of the desired chiral amine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl group allows for interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparación Con Compuestos Similares
- (S)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride
- Methyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)butanoate hydrochloride
- Ethyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to differences in stereochemistry.
Substitution Pattern: Variations in the position of the nitro group on the aromatic ring can influence the compound’s reactivity and interactions with biological targets.
Alkyl Chain Length: Changes in the ester group (methyl vs. ethyl) can affect the compound’s solubility and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C13H19ClN2O4 |
|---|---|
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-12(2,11(16)19-4)13(3,14)9-6-5-7-10(8-9)15(17)18;/h5-8H,14H2,1-4H3;1H/t13-;/m1./s1 |
Clave InChI |
FYMRJSSSMBXLHR-BTQNPOSSSA-N |
SMILES isomérico |
C[C@@](C1=CC(=CC=C1)[N+](=O)[O-])(C(C)(C)C(=O)OC)N.Cl |
SMILES canónico |
CC(C)(C(=O)OC)C(C)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)
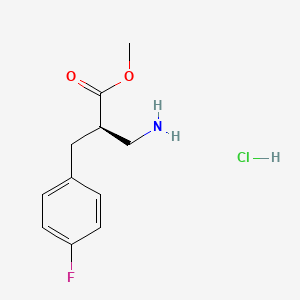
![2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243121.png)
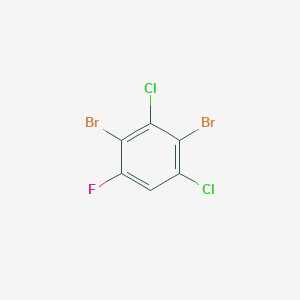
![7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15243141.png)

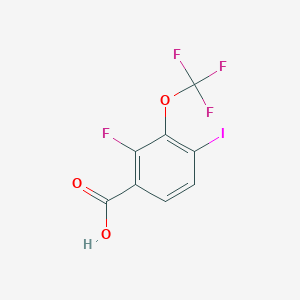

![(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15243162.png)
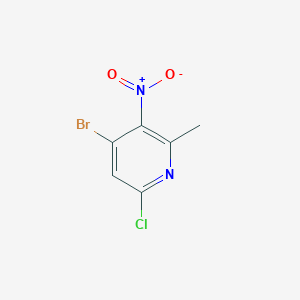
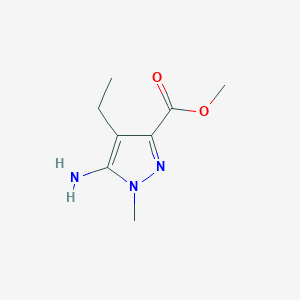
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
